molecular formula C9H15N3 B2887442 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine CAS No. 1342556-54-0

3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine

Cat. No.: B2887442
CAS No.: 1342556-54-0
M. Wt: 165.24
InChI Key: LQUZSGGAGZQYAP-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-5-yl)cyclopentan-1-amine ( 1342556-54-0) is a high-value chemical building block with a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol . This amine-functionalized compound features a cyclopentane ring linked to a 1-methyl-1H-pyrazole group, creating a versatile scaffold for synthetic and medicinal chemistry research . Its structure makes it particularly valuable in pharmaceutical development for the synthesis of more complex molecules, often serving as a key intermediate in exploring new therapeutic agents . The compound is typically supplied with high purity and requires cold-chain transportation to ensure stability . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-9(4-5-11-12)7-2-3-8(10)6-7/h4-5,7-8H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUZSGGAGZQYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342556-54-0
Record name 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine
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Preparation Methods

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole-5-amine with cyclopentanone under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium bicarbonate. The mixture is stirred and cooled to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or cyclopentane rings are replaced with other groups.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antipromastigote activity is attributed to its binding to the active site of the enzyme LmPTR1, leading to inhibition of the enzyme’s function and subsequent parasite death . The compound’s structure allows it to fit into the enzyme’s active site, resulting in a lower binding free energy and higher potency.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s closest analogs differ in the substituents attached to the pyrazole ring and the amine-bearing core. Key examples include:

Compound Name Substituents (Pyrazole Position 3) Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(1-Methyl-1H-pyrazol-5-yl)cyclopentan-1-amine Cyclopentane Cyclopentane-amine C₉H₁₄N₄¹ ~178.24 Potential ligand in metal complexes²
3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine Cyclopentyl Pyrazole-amine C₁₄H₁₇N₃ 227.31 Not reported; inferred from
1-Methyl-3-phenyl-1H-pyrazol-5-amine Phenyl Pyrazole-amine C₁₀H₁₁N₃ 173.22 Intermediate in drug synthesis
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine Cyclopropyl Pyrazole-amine C₇H₁₁N₃ 137.19 Building block for kinase inhibitors
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine Thiophene-methyl Pyrazole-amine C₉H₁₁N₃S 193.27 Unknown; structural hybrid

¹Estimated based on cyclopentane-amine core and pyrazole-methyl group.
²Inferred from hydrogen-bonding trends in .

Key Observations :

  • Electron Density: The cyclopentane core is non-aromatic, contrasting with phenyl-substituted analogs () or thiophene hybrids (), which may alter electron distribution and dipole interactions.

Hydrogen-Bonding and Crystallography

Hydrogen-bonding patterns in pyrazole-amine derivatives are critical for molecular recognition. The amine group in this compound can act as both a donor (via -NH₂) and acceptor (via pyrazole N), similar to 1-methyl-3-phenyl-1H-pyrazol-5-amine (). However, the cyclopentane ring’s conformational flexibility may lead to less predictable crystal packing compared to rigid analogs like 3-cyclopropyl derivatives (), as seen in Etter’s hydrogen-bonding rules ().

Pharmacological and Material Relevance

  • Medicinal Chemistry : Pyrazole-amines are prevalent in kinase inhibitors (e.g., ) and antiviral agents. The target compound’s cyclopentane core could enhance metabolic stability compared to phenyl-substituted analogs (), though this requires experimental validation.
  • Materials Science : Pyrazole-amines with bulky substituents (e.g., cyclopentane) may improve thermal stability in polymers or coordination complexes, as suggested by their use in SHELX-refined crystallographic studies ().

Biological Activity

3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the pyrazole moiety is significant, as pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2C_9H_{12}N_2. The compound features a cyclopentane ring bonded to a 1-methyl-1H-pyrazole group, contributing to its potential reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The pyrazole ring is known to modulate enzymatic activity by acting as an inhibitor or a modulator. This interaction can influence several biochemical pathways, making the compound a candidate for therapeutic applications.

Antiproliferative Activity

Research has indicated that compounds with similar pyrazole structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related pyrazole derivatives have shown significant inhibition of cell proliferation in human cancer cell lines such as A549 (lung cancer) and SGC-7901 (gastric cancer) .

CompoundCell LineIC50 (µM)
7kA5490.5
7kSGC-79010.8

This data suggests that modifications in the structure of pyrazole derivatives can lead to enhanced biological activity.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored in various studies. Pyrazole derivatives are often investigated for their ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6. For example, one study demonstrated that certain pyrazole-based compounds inhibited TNFα production in LPS-treated cells with IC50 values ranging from 0.004 µM to 0.82 µM .

Study on Pyrazole Derivatives

In a comprehensive study published in PLOS ONE, a series of novel pyrazole derivatives were synthesized and evaluated for their antiproliferative activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Mechanistic Insights

Another investigation focused on the mechanism of action of pyrazole derivatives, revealing that they could disrupt microtubule dynamics similar to combretastatin A4, a known anticancer agent . This disruption leads to cell cycle arrest and apoptosis in cancer cells.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm and pyrazole methyl at δ 3.2–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 192.148 for C₁₀H₁₆N₄) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

How can researchers evaluate the pharmacokinetic and toxicity profiles of this compound in preclinical studies?

Q. Advanced

  • Metabolic Stability : Use liver microsomal assays (human/rat) to measure half-life (t₁/₂) and intrinsic clearance. Monitor CYP450 inhibition via fluorogenic substrates .
  • Toxicity Screening :
    • Ames Test : Assess mutagenicity using Salmonella strains .
    • hERG Assay : Evaluate cardiac risk via patch-clamp electrophysiology to measure IC₅₀ for potassium channel blockade .
  • In Vivo Pharmacokinetics : Administer orally (10 mg/kg) in rodents, with plasma sampling over 24h for bioavailability and Cₘₐₓ analysis .

How can discrepancies in reported biological activities of pyrazole-cyclopentyl derivatives be resolved?

Advanced
Contradictions often arise from substituent variations or assay conditions. A systematic approach includes:

  • Comparative SAR Studies : Synthesize analogs with controlled substitutions (e.g., replacing methyl with cyclopropyl) and test in standardized assays (Table 1) .
  • Assay Harmonization : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., known kinase inhibitors) to minimize variability .

Table 1 : Substituent Effects on Biological Activity

Substituent (R)Target (IC₅₀, nM)Metabolic Stability (t₁/₂, min)
Methylp38 MAPK: 5345 (human liver microsomes)
CyclopropylTNFα: 4262
ChlorobenzylNeutrophils: 1028
(Adapted from )

What computational strategies predict the binding affinity of this compound to biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Focus on hydrogen bonding with pyrazole-NH and hydrophobic contacts with the cyclopentyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA calculations) .
  • QSAR Modeling : Train models on datasets of pyrazole analogs to predict activity against novel targets (R² > 0.8 for validation) .

How can researchers design experiments to explore the compound’s mechanism of action in cancer models?

Q. Advanced

  • Transcriptomic Profiling : Perform RNA-seq on treated cancer cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis or mTOR signaling) .
  • Functional Assays :
    • Annexin V/PI Staining : Quantify apoptosis via flow cytometry.
    • Cell Cycle Analysis : Use propidium iodide staining to detect G1/S arrest .
  • In Vivo Efficacy : Test in xenograft models (e.g., 5 mg/kg, intraperitoneal) with bioluminescent imaging for tumor growth inhibition .

Q. Guidelines for Methodological Rigor

  • Always validate synthetic intermediates with melting points and spectroscopic data .
  • For biological assays, include triplicate technical replicates and statistical analysis (e.g., ANOVA with p < 0.05) .
  • Cross-reference PubChem CID 2735311 for physicochemical properties and safety data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.